![molecular formula C9H10N4O4 B14482778 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid CAS No. 66974-69-4](/img/structure/B14482778.png)
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid is an organic compound with the molecular formula C10H10N4O4 This compound is characterized by the presence of a triazene group attached to a benzoic acid moiety, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid typically involves the reaction of 3,3-dimethyl-1-triazen-1-ylamine with 5-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization or chromatography are employed to obtain the final product. The use of automated systems and process control technologies ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino-substituted benzoic acids.
Substitution: Formation of various substituted triazene derivatives.
Scientific Research Applications
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to and inhibiting the function of key enzymes involved in metabolic pathways.
Interacting with cellular components: Modulating the activity of cellular receptors or signaling molecules.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid: Similar structure but lacks the nitro group.
5-Nitrobenzoic acid: Contains the nitro group but lacks the triazene moiety.
3,3-Dimethyl-1-triazenylamine: Contains the triazene group but lacks the benzoic acid moiety.
Uniqueness
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid is unique due to the combination of the triazene and nitro groups attached to the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
66974-69-4 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-(dimethylaminodiazenyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H10N4O4/c1-12(2)11-10-8-4-3-6(13(16)17)5-7(8)9(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
CWNMHHFBFOLRDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


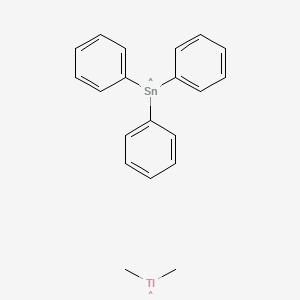
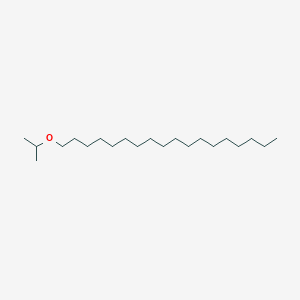

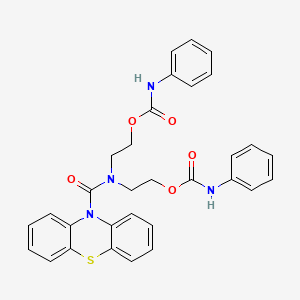

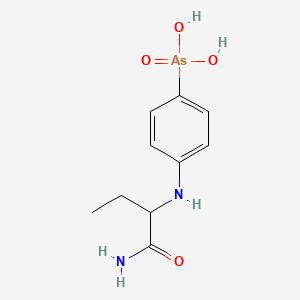
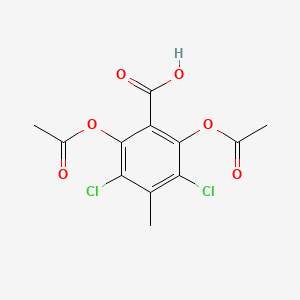
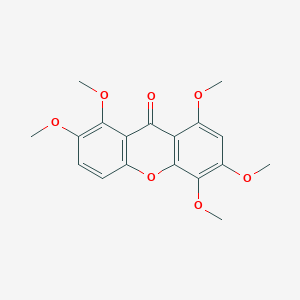
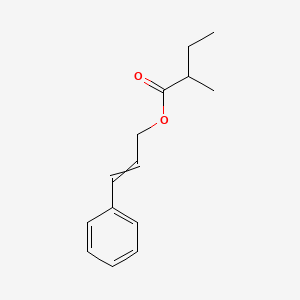
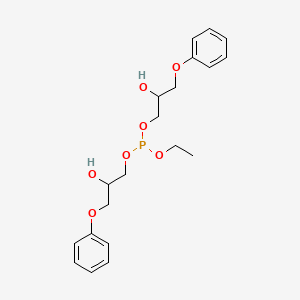
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
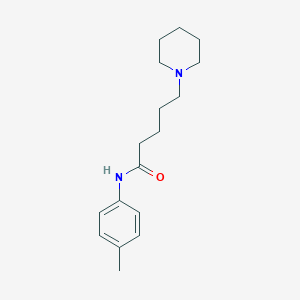
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
